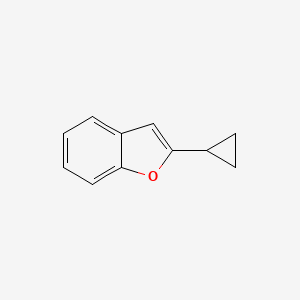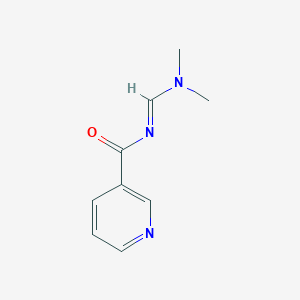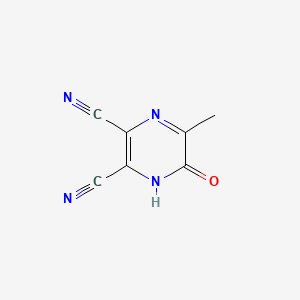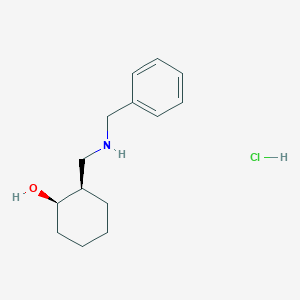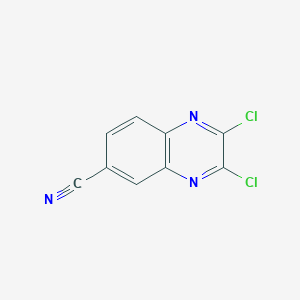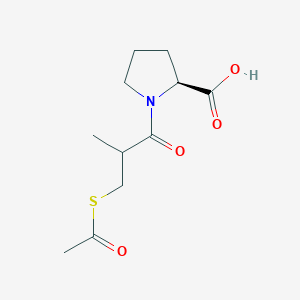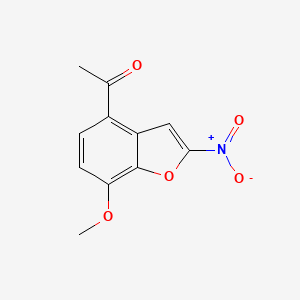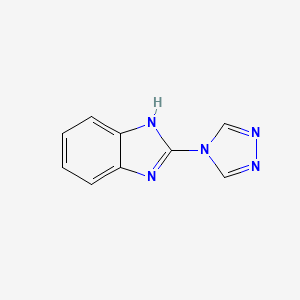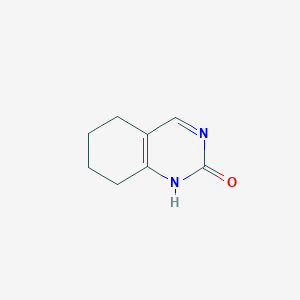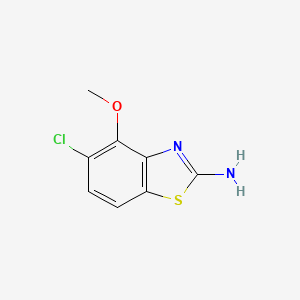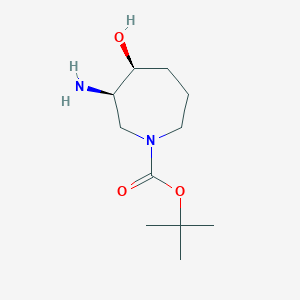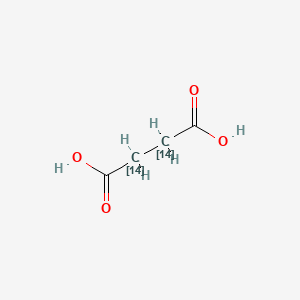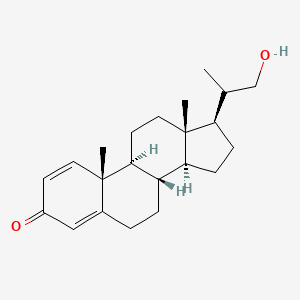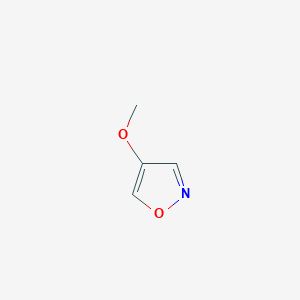![molecular formula C14H20O9 B1641030 [(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B1641030.png)
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxin structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring: This can be achieved through cyclization reactions involving appropriate diol and aldehyde or ketone precursors.
Acetylation: The hydroxyl groups on the hexahydropyrano[3,2-d][1,3]dioxin ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Methylation: Introduction of the methyl group can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the transcription of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate can be compared with similar compounds such as:
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-propyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate: Differing by the propyl group instead of the methyl group.
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate: Differing by the phenyl group instead of the methyl group.
The uniqueness of this compound lies in its specific structural configuration and the presence of the methyl group, which may influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H20O9 |
|---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
[(4aR,6S,7R,8S,8aR)-6,7-diacetyloxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6(15)19-12-11-10(5-18-9(4)22-11)23-14(21-8(3)17)13(12)20-7(2)16/h9-14H,5H2,1-4H3/t9?,10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
FRXAYUBXOIXSRC-MXNNCRBYSA-N |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C |
Isomerische SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1OCC2C(O1)C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


